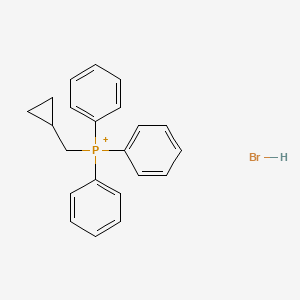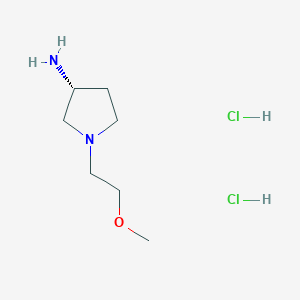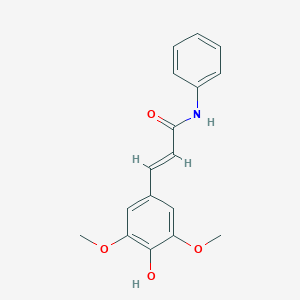![molecular formula C25H15BrO B12824841 4'-Bromospiro[fluorene-9,9'-xanthene]](/img/structure/B12824841.png)
4'-Bromospiro[fluorene-9,9'-xanthene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Bromospiro[fluorene-9,9’-xanthene] is a chemical compound with the molecular formula C25H15BrO and a molecular weight of 411.30 g/mol . It is known for its unique spiro structure, which consists of a fluorene and a xanthene moiety connected through a spiro carbon atom. This compound is typically found as a white to dark green powder or crystal and has a melting point of 177-181°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromospiro[fluorene-9,9’-xanthene] involves the bromination of spiro[fluorene-9,9’-xanthene]. The reaction is typically carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction conditions often include refluxing the mixture for several hours to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for 4’-Bromospiro[fluorene-9,9’-xanthene] are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely incorporate purification steps such as recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
4’-Bromospiro[fluorene-9,9’-xanthene] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the parent spiro[fluorene-9,9’-xanthene] compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of various substituted spiro[fluorene-9,9’-xanthene] derivatives.
Oxidation: Formation of spiro[fluorene-9,9’-xanthene] oxides.
Reduction: Formation of spiro[fluorene-9,9’-xanthene].
Applications De Recherche Scientifique
4’-Bromospiro[fluorene-9,9’-xanthene] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Potential use in the development of fluorescent probes and sensors due to its unique structural properties.
Medicine: Investigated for its potential in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
Mécanisme D'action
The mechanism of action of 4’-Bromospiro[fluorene-9,9’-xanthene] is primarily based on its ability to undergo various chemical reactions. The bromine atom in the compound can participate in substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, its spiro structure imparts unique electronic properties, making it useful in materials science and electronic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[fluorene-9,9’-xanthene]: The parent compound without the bromine atom.
2-Bromospiro[fluorene-9,9’-xanthene]: A similar compound with the bromine atom at a different position.
Spiro[fluorene-9,9’-xanthene] derivatives: Various derivatives with different substituents on the spiro structure.
Uniqueness
4’-Bromospiro[fluorene-9,9’-xanthene] is unique due to the presence of the bromine atom at the 4’ position, which allows for specific reactivity and functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules and materials .
Propriétés
Formule moléculaire |
C25H15BrO |
|---|---|
Poids moléculaire |
411.3 g/mol |
Nom IUPAC |
4'-bromospiro[fluorene-9,9'-xanthene] |
InChI |
InChI=1S/C25H15BrO/c26-22-14-7-13-21-24(22)27-23-15-6-5-12-20(23)25(21)18-10-3-1-8-16(18)17-9-2-4-11-19(17)25/h1-15H |
Clé InChI |
VUISAGNDUCFIAV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C(=CC=C5)Br)OC6=CC=CC=C46 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


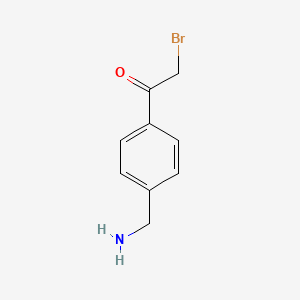
![methyl (1R,4aR,6R,7S,7aR)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12824778.png)

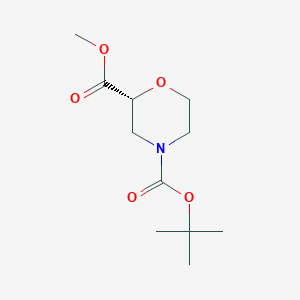
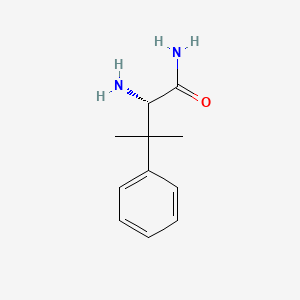
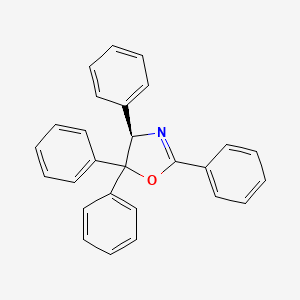
![(8aR)-10-iodo-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one](/img/structure/B12824805.png)


![2-Ethoxy-5-methyl-1H-benzo[d]imidazol-1-ol](/img/structure/B12824824.png)
